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Defensin-related cryptdin-22

Intestinal segmental immunity Paneth cell biology Host-microbe interaction

Defensin-related cryptdin-22 (gene: Defa22/Defcr22; UniProt: Q8C1N8) is a murine α-defensin antimicrobial peptide produced by Paneth cells. Unlike canonical small-intestinal cryptdins (e.g., cryptdin-1–6), cryptdin-22 exhibits a unique cysteine spacing pattern and a distinct tissue expression profile that is dramatically enriched (~100-fold) in distal intestinal segments.

Molecular Formula
Molecular Weight
Cat. No. B1577147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin-22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin-22 (Defa22): A Large-Intestine-Restricted Mouse α-Defensin for Segmental Immunity Research and Antimicrobial Peptide Procurement


Defensin-related cryptdin-22 (gene: Defa22/Defcr22; UniProt: Q8C1N8) is a murine α-defensin antimicrobial peptide produced by Paneth cells [1]. Unlike canonical small-intestinal cryptdins (e.g., cryptdin-1–6), cryptdin-22 exhibits a unique cysteine spacing pattern and a distinct tissue expression profile that is dramatically enriched (~100-fold) in distal intestinal segments [2][3]. The mature peptide is 35 amino acids in length with a predicted net charge of +9 and three intramolecular disulfide bonds [1].

Why Generic α-Defensin Procurement Fails for Cryptdin-22: Segmental Specificity and Structural Divergence Prevent Functional Interchangeability


Cryptdin-22 cannot be substituted by more extensively characterized α-defensin paralogs (e.g., cryptdin-4/Crp4 or cryptdin-2) because it possesses a fundamentally different intestinal segmental expression program and divergent primary structure. Conventional mouse cryptdins (Crp1–Crp6) are predominantly expressed in the proximal small intestine and have been extensively studied for their bactericidal mechanisms [1][2]. In contrast, cryptdin-22 mRNA is restricted to the large intestine and distal small intestine, with expression levels approximately 100-fold higher in distal versus proximal segments—a pattern shared only with Defa20 and Defa21 among the α-defensin paralogs [3]. This anatomical specialization implies distinct microbiota interactions and functional roles that cannot be replicated by small-intestine-dominant cryptdins. Furthermore, cryptdin-22 exhibits a non-canonical cysteine spacing pattern that distinguishes it from the standard α-defensin disulfide array, suggesting divergent folding, stability, or target selectivity [4].

Cryptdin-22 (Defa22) Procurement Evidence: Quantifiable Differentiation in Expression Topography, Cysteine Spacing, and Evolutionary Selection vs. Small-Intestinal α-Defensins


100-Fold Distal Intestinal Expression Enrichment vs. Proximal-Dominant Cryptdins Confirms Segmental Specialization

Defa22 mRNA expression is dramatically enriched in distal small intestinal and large intestinal segments compared to proximal small intestine, with an approximately 100-fold increase in transcript abundance distally [1]. This contrasts sharply with cryptdin paralogs such as Defa3, Defa5, Defa23, and Defa24, which dominate in the proximal small intestine and show lower or reversed proximal/distal gradients [1]. Among the eight Defa subgroups characterized, only Defa20, Defa21, and Defa22 exhibit this extreme distal enrichment, making Defa22 a selective marker and functional probe for distal gut immunity [1].

Intestinal segmental immunity Paneth cell biology Host-microbe interaction

Unique Cysteine Spacing Architecture Distinguishes Cryptdin-22 from Canonical α-Defensins, Suggesting Divergent Folding and Functional Properties

The mature cryptdin-22 peptide (sequence: SRDLICLCRKRRCNRGELFYGTCAGPFLRCCRRRR) displays a cysteine residue arrangement that deviates from the canonical α-defensin pattern defined by the conserved tridisulfide array (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) [1][2]. Sequence alignment reveals that cryptdin-22 possesses a unique spacing of cysteine residues compared to well-characterized cryptdins such as cryptdin-1 (Crp1) and cryptdin-4 (Crp4), which adhere to the standard α-defensin disulfide connectivity [2]. This structural divergence is consistent with the classification of Defa22 as a distinct, single-member subgroup within the mouse α-defensin phylogenetic tree, separate from the multi-member subgroups containing Crp1–Crp17 [3].

Antimicrobial peptide structure Disulfide bond topology Defensin folding

Cryptdin-22 Belongs to a Positively Selected, Rapidly Evolving α-Defensin Lineage Distinct from the Major Cryptdin Clade, Supporting Functional Innovation

Comparative genomic analysis of rodent and primate α-defensin genes revealed that the mouse α-defensin repertoire underwent rapid expansion and diversification driven by positive Darwinian selection [1]. Cryptdin-22 (Defa22) is one of the recently identified α-defensin paralogs that emerged during this lineage-specific expansion, and it is genomically distinct from the well-characterized cryptdin-1–17 gene cluster [1][2]. The Defa22 gene is located on mouse Chromosome 8 within the defensin gene cluster but represents a single-member subgroup, contrasting with multi-member subgroups such as Defa20 (four members) and Defa23 (three members) [2].

Defensin evolution Positive selection Host defense gene family

Cryptdin-22 Is Transcriptionally Upregulated During Enteric Pathogen Infection, Demonstrating Inducible Host Defense Function

In C57BL/6 mice infected with the enteric protozoan parasite Giardia muris, Defa22 mRNA was significantly upregulated in intestinal tissue at days 7, 14, and 21 post-infection compared to uninfected controls (p < 0.05) [1]. This inducible expression profile places cryptdin-22 among the infection-responsive α-defensins—alongside Defa3 and Defa5—that are transcriptionally mobilized during enteric pathogen challenge [1]. In contrast, other defensins such as Defb1 showed no significant induction in the same infection model [1].

Infection-induced defensin Giardia muris Innate immunity

Cryptdin-22 Net Charge of +9 and High Arginine Content Distinguish It from Lower-Charge Cryptdins, Predicting Enhanced Electrostatic Membrane Targeting

The mature cryptdin-22 peptide has a calculated net charge of +9 at neutral pH, with 11 basic residues (primarily arginine) and only 2 acidic residues [1]. This net charge exceeds that of cryptdin-4 (Crp4, net charge ~+6 to +7) and cryptdin-1 (Crp1, net charge ~+5 to +6), which have been experimentally characterized [2]. Higher cationic charge is directly correlated with enhanced electrostatic attraction to anionic bacterial membrane phospholipids and is a key determinant of antimicrobial peptide potency in the α-defensin family [2]. Additionally, cryptdin-22 has a Boman index of -140.16 kcal/mol, indicating a strong potential for protein-protein and protein-membrane interactions [1].

Cationic antimicrobial peptide Membrane permeabilization Structure-activity relationship

Important Caveat: No Quantitative Bactericidal Activity Data (MIC, vLD) Have Been Reported for Cryptdin-22—Empirical Potency Cannot Be Assumed from In-Class Analogs

Despite the well-characterized bactericidal activity of cryptdin-4 (Crp4, the most potent known mouse α-defensin in vitro with vLD50 values of 1.2 μg/mL against E. coli and 1.1 μg/mL against S. aureus) [1], and comprehensive vLD data now available for cryptdins 1–17 [1], no minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or virtual lethal dose (vLD) data have been reported for cryptdin-22 in any peer-reviewed study. The DRAMP database entry for cryptdin-22 explicitly notes 'No MICs found in DRAMP database' [2], and the UniProt entry annotates function only as 'May have microbicidal activities (By similarity)' [3]. This absence of direct potency data means that cryptdin-22 cannot yet be selected for applications requiring defined bactericidal benchmarks, and its activity profile relative to cryptdin-4 or other well-characterized paralogs remains unknown.

Data gap Procurement caution Functional annotation

Optimal Research and Procurement Scenarios for Cryptdin-22 (Defa22): Leveraging Segmental Specificity, Structural Novelty, and Evolutionary Divergence


Studies of Regional Intestinal Immunity Requiring a Distal Gut-Restricted α-Defensin Marker

Cryptdin-22 is the optimal choice for researchers investigating segment-specific innate immunity along the gastrointestinal tract. Its ~100-fold enrichment in distal small intestine and large intestine, uniquely shared only with Defa20 and Defa21 [1], allows it to serve as a molecular probe for Paneth cell function in the ileum and colon—regions where conventional cryptdins (Crp1–Crp6) are minimally expressed. Procurement of cryptdin-22 enables experimental designs that distinguish proximal vs. distal antimicrobial peptide contributions to gut homeostasis and dysbiosis.

Structure-Activity Relationship Studies of Non-Canonical α-Defensin Disulfide Topology

The divergent cysteine spacing of cryptdin-22 provides a natural variant for probing how disulfide bond connectivity governs α-defensin folding, stability, and membrane activity [1]. Paired comparisons with canonical disulfide-bonded cryptdins (e.g., Crp4) and their disulfide-null analogs [2] can reveal whether the unique cysteine architecture of cryptdin-22 confers differential resistance to proteolysis, altered oligomerization propensity, or distinct membrane permeabilization mechanisms. This scenario is especially relevant for laboratories developing disulfide-engineered antimicrobial peptides.

Evolutionary and Comparative Genomics of Rapidly Diversifying Host Defense Gene Families

As a single-member subgroup within the positively selected rodent α-defensin expansion, cryptdin-22 represents an evolutionarily isolated lineage that may encode functional innovations not present in the multi-member cryptdin clades [1]. Procuring cryptdin-22 facilitates phylogenetic analyses and functional comparisons aimed at understanding how gene duplication and natural selection generate diversity in innate immune effector molecules. This is valuable for evolutionary immunologists and for computational biologists modeling defensin structure-function landscapes.

Infection-Responsive Antimicrobial Peptide Profiling in Enteric Pathogen Models

Cryptdin-22 is transcriptionally induced during G. muris infection in C57BL/6 mice [1], making it a relevant readout for studies of dynamic Paneth cell responses to enteric pathogens. Unlike constitutively expressed defensins that show minimal transcriptional change upon infection (e.g., Defb1), cryptdin-22's inducibility allows researchers to use it as a biomarker for assessing the kinetics and magnitude of the intestinal innate immune response during experimental infections.

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